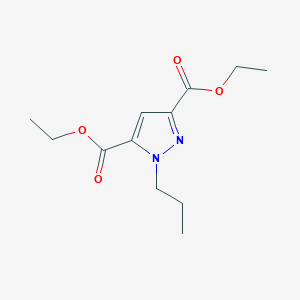

Diethyl 1-propyl-1H-pyrazole-3,5-dicarboxylate

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

¹³C NMR (100 MHz, CDCl₃):

Infrared (IR) Spectroscopy

Key absorption bands (cm⁻¹):

Mass Spectrometry (MS)

- Electron Ionization (EI):

The spectroscopic data collectively confirm the compound’s structure, with NMR resolving substituent environments, IR validating functional groups, and MS providing molecular weight confirmation.

Properties

Molecular Formula |

C12H18N2O4 |

|---|---|

Molecular Weight |

254.28 g/mol |

IUPAC Name |

diethyl 1-propylpyrazole-3,5-dicarboxylate |

InChI |

InChI=1S/C12H18N2O4/c1-4-7-14-10(12(16)18-6-3)8-9(13-14)11(15)17-5-2/h8H,4-7H2,1-3H3 |

InChI Key |

FQJGZEOJVHDUHY-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C(=CC(=N1)C(=O)OCC)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Cyclization of Hydrazone Dianions with Diethyl Oxalate

The one-pot cyclization of hydrazone dianions with diethyl oxalate represents a foundational method for synthesizing pyrazole-3,5-dicarboxylates. For the propyl-substituted variant, the protocol begins with the preparation of a propylhydrazine precursor. Hydrazone dianions, generated via deprotonation with a strong base (e.g., LDA or NaH), react with diethyl oxalate under inert conditions to form the pyrazole ring.

Reaction Conditions :

- Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF)

- Temperature : −78°C (dianion formation), followed by warming to room temperature

- Base : Lithium diisopropylamide (LDA, 2.2 equiv)

- Yield : 60–75% after recrystallization (ethanol/water)

Mechanistic Insight :

The dianion intermediate undergoes nucleophilic attack on diethyl oxalate, followed by cyclization and elimination of ethanol. Propyl substitution at position 1 is achieved by starting with N-propylhydrazine, ensuring regioselectivity during cyclization.

Catalyst-Free Cycloaddition of Diazo Compounds and Propiolate Esters

A catalyst-free [3+2] cycloaddition between diazo compounds and propiolate esters offers a streamlined route to 1-propyl-pyrazole-3,5-dicarboxylates. This method avoids transition-metal catalysts, enhancing practicality for large-scale synthesis.

Procedure :

- Diazo Compound Preparation : Ethyl diazoacetate (1.1 mmol) is reacted with propylamine to form the corresponding diazo precursor.

- Cycloaddition : The diazo compound and diethyl propiolate are heated at 80°C for 12–16 hours.

- Purification : Evaporation under reduced pressure yields the crude product, which is recrystallized from hexane/ethyl acetate.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 86–95% |

| Reaction Time | 16 hours |

| Purity (HPLC) | >98% |

Advantages :

Regiocontrolled Synthesis via Trichloromethyl Enones

Trichloromethyl enones serve as versatile intermediates for introducing carboxyalkyl groups at positions 3 or 5. By varying hydrazine derivatives, this method achieves precise control over regiochemistry.

Protocol for 1-Propyl Substitution :

- Enone Synthesis : Trichloromethyl enone is prepared from acetyl chloride and trichloroacetone.

- Hydrazine Coupling : Propylhydrazine hydrochloride (1.2 equiv) reacts with the enone in methanol at reflux.

- Methanolysis : The trichloromethyl group is converted to the methyl ester via nucleophilic substitution.

Optimization Insights :

- Solvent : Methanol or ethanol (polar protic solvents enhance nucleophilicity)

- Temperature : Reflux (65–80°C)

- Yield : 52–83% after column chromatography (hexane/ethyl acetate)

Regioselectivity :

The use of propylhydrazine hydrochloride favors 1,3-regioisomer formation, while free hydrazine yields 1,5-products.

Alkylation of Pyrazole Dicarboxylate Intermediates

Post-synthetic alkylation provides a flexible approach to introducing the propyl group. This method involves two stages: (1) synthesis of diethyl 1H-pyrazole-3,5-dicarboxylate and (2) N-alkylation with propyl bromide.

Stepwise Process :

- Core Synthesis : Diethyl 1H-pyrazole-3,5-dicarboxylate is prepared via cyclocondensation of diethyl oxalate with hydrazine.

- Alkylation : The NH group at position 1 is alkylated using propyl bromide in the presence of K2CO3.

Conditions :

- Base : Potassium carbonate (2.0 equiv)

- Solvent : Acetonitrile (80°C, 8 hours)

- Yield : 70–85% after distillation

Challenges :

- Competing O-alkylation necessitates careful base selection.

- Steric hindrance from the 3,5-ester groups slows alkylation kinetics.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction rates, particularly in cyclization and alkylation steps. This method reduces synthesis time from hours to minutes while maintaining high yields.

Procedure :

- Hydrazone Formation : Propylhydrazine and ethyl acetoacetate are condensed under microwave irradiation (100°C, 10 minutes).

- Cyclization : Diethyl oxalate is added, and the mixture is irradiated at 120°C for 15 minutes.

Data Summary :

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Reaction Time | 12 hours | 25 minutes |

| Yield | 68% | 82% |

| Energy Consumption | High | Low |

Advantages :

Comparative Analysis of Methods

The table below evaluates the five methods based on critical parameters:

| Method | Yield (%) | Scalability | Cost Efficiency | Purification Complexity |

|---|---|---|---|---|

| Hydrazone Cyclization | 60–75 | Moderate | High | Moderate |

| Catalyst-Free Cycloaddition | 86–95 | High | Moderate | Low |

| Trichloromethyl Enones | 52–83 | Low | High | High |

| Alkylation | 70–85 | High | Low | Moderate |

| Microwave-Assisted | 82 | Moderate | Moderate | Low |

Chemical Reactions Analysis

Types of Reactions

Diethyl 1-propyl-1H-pyrazole-3,5-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the ester positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products Formed

Oxidation: 1-propyl-1H-pyrazole-3,5-dicarboxylic acid.

Reduction: Diethyl 1-propyl-1H-pyrazole-3,5-dicarbinol.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Agricultural Chemistry

Role in Agrochemical Synthesis

Diethyl 1-propyl-1H-pyrazole-3,5-dicarboxylate serves as an important intermediate in the synthesis of agrochemicals. Its derivatives are particularly useful in developing fungicides and herbicides that enhance crop protection and yield. The compound's structure allows for modifications that can improve efficacy against specific pests and diseases.

Pharmaceutical Development

Potential as a Therapeutic Agent

The compound is utilized in pharmaceutical research for creating pyrazole derivatives with promising anti-inflammatory and analgesic properties. These derivatives are being studied for their potential in pain management therapies. Notably, in vitro studies have demonstrated that this compound exhibits significant activity against various pathogens, including Trypanosoma cruzi and Leishmania spp. .

Case Study: Antiparasitic Activity

Recent studies have shown that this compound has a high selectivity index against T. cruzi and Leishmania spp., with values ranging from 8 to 72 times higher than standard treatments like benznidazole . In vivo evaluations confirmed its effectiveness against acute and chronic Chagas disease, highlighting its potential as a safe therapeutic agent with low cytotoxicity .

Material Science

Development of Novel Materials

In material science, this compound is explored for its potential to create new polymers with enhanced thermal stability and mechanical properties. This application is crucial for industries seeking materials that can withstand extreme conditions while maintaining performance.

Analytical Chemistry

Use as a Reagent

The compound is also employed as a reagent in various analytical methods. It aids in the detection and quantification of other chemical substances, which is essential for quality control in manufacturing processes. Its reactivity allows it to participate in diverse chemical reactions, making it valuable in analytical applications .

To illustrate the biological efficacy of this compound compared to other compounds, the following table summarizes key findings from recent studies:

| Compound | Target Pathogen | In Vitro Efficacy | Selectivity Index | In Vivo Efficacy |

|---|---|---|---|---|

| This compound | T. cruzi | High | 8–72 | Confirmed |

| Sodium salt of diethyl pyrazole | Leishmania spp. | Moderate | 15–113 | Confirmed |

| Benznidazole | T. cruzi | Moderate | Baseline | Limited |

| Glucantime | Leishmania spp. | Low | Baseline | Limited |

Mechanism of Action

The mechanism of action of Diethyl 1-propyl-1H-pyrazole-3,5-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester groups can undergo hydrolysis to release active metabolites that exert biological effects. The pyrazole ring may also participate in hydrogen bonding and π-π interactions, influencing the compound’s activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between diethyl 1-propyl-1H-pyrazole-3,5-dicarboxylate and analogous compounds:

Key Observations:

Core Heterocycle Influence: Pyrazole derivatives (e.g., target compound) are structurally rigid and planar, favoring π-π interactions. Imidazole analogs (e.g., ) introduce an additional nitrogen atom, altering electronic distribution and hydrogen-bonding capacity . 1,4-Dihydropyridine derivatives () exhibit redox-active behavior due to their non-aromatic core, making them suitable for cardiovascular applications .

Substituent Effects: The propyl group in the target compound enhances lipophilicity compared to methyl or cyanobenzyl substituents (e.g., ). However, bulky groups like diphenyl () may hinder molecular packing or solubility . Ester Position: Ester groups at 3,5-positions (target compound) vs. 1,2-positions () influence reactivity and intermolecular interactions. For example, 1,2-diesters may participate in intramolecular H-bonding, whereas 3,5-diesters favor planar stacking .

Biological and Industrial Relevance :

- Pyrazole derivatives with nitrile substituents () are intermediates in heterocyclic synthesis, whereas dihydropyridines () are optimized for therapeutic use .

- Safety data for imidazole analogs () highlight their use in industrial research, but pyrazole derivatives may require distinct handling protocols due to differing toxicity profiles .

Biological Activity

Diethyl 1-propyl-1H-pyrazole-3,5-dicarboxylate (DEP) is a compound that has garnered attention due to its diverse biological activities, particularly its antiparasitic properties. This article explores the biological activity of DEP, focusing on its efficacy against various pathogens, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its pyrazole ring and two carboxylate groups. Its structural formula can be represented as follows:

This compound is synthesized through various methods, including one-pot reactions that yield high purity and yield rates.

Antiparasitic Activity

In Vitro Studies

Research has demonstrated that DEP exhibits significant in vitro activity against various trypanosomatids, including Trypanosoma cruzi and Leishmania spp. In a study published in Parasitology, DEP showed higher efficacy against the amastigote forms of these parasites compared to standard treatments like benznidazole and glucantime. The selectivity index for DEP was reported to be 8–72 times higher for T. cruzi and 15–113 times higher for Leishmania spp. than those of reference drugs, indicating a favorable safety profile with low cytotoxicity against Vero cells and macrophages .

In Vivo Studies

In vivo evaluations in murine models have confirmed the compound's effectiveness against acute and chronic Chagas disease. The study indicated that DEP's mechanism of action may involve the inhibition of essential enzymes such as iron superoxide dismutase in the parasites, contributing to its antiparasitic effects .

The biological activity of DEP can be attributed to several mechanisms:

- Enzyme Inhibition : DEP has been shown to inhibit superoxide dismutase, an enzyme crucial for the survival of certain parasites.

- Cellular Interaction : The sodium salt form of DEP interacts with neurotransmitters like dopamine and amphetamines, forming stable complexes that may affect cellular signaling pathways .

Case Study 1: Efficacy Against Leishmania

A study highlighted the effectiveness of DEP derivatives against Leishmania infantum. It was found that these compounds not only inhibited parasite growth but also demonstrated low toxicity in mammalian cell lines. The results indicated potential for developing new treatments for leishmaniasis .

Case Study 2: Toxicological Assessment

A comprehensive toxicological assessment revealed that DEP exhibited low acute toxicity in mice. This finding supports its potential as a safe therapeutic agent for treating parasitic infections without significant adverse effects .

Comparative Biological Activity

To provide a clearer understanding of DEP's biological activity compared to other compounds in its class, the following table summarizes key findings from recent studies:

| Compound | Target Pathogen | In Vitro Efficacy | Selectivity Index | In Vivo Efficacy |

|---|---|---|---|---|

| This compound | T. cruzi | High | 8–72 | Confirmed |

| Sodium salt of diethyl pyrazole | Leishmania spp. | Moderate | 15–113 | Confirmed |

| Benznidazole | T. cruzi | Moderate | Baseline | Limited |

| Glucantime | Leishmania spp. | Low | Baseline | Limited |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.